molecular formula C6H4F8N2O2 B1296699 Octafluoroadipamide CAS No. 355-66-8

Octafluoroadipamide

Katalognummer B1296699
CAS-Nummer: 355-66-8
Molekulargewicht: 288.1 g/mol
InChI-Schlüssel: SVURUIRNGAQISR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octafluoroadipamide is a chemical compound that belongs to the group of perfluoroalkyl amides . It has a CAS Number of 355-66-8 and a molecular weight of 288.1 . The IUPAC name for this compound is 2,2,3,3,4,4,5,5-octafluorohexanediamide .


Molecular Structure Analysis

The molecular formula of Octafluoroadipamide is C6H4F8N2O2 . The InChI code for this compound is 1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18) .


Physical And Chemical Properties Analysis

Octafluoroadipamide has a molecular weight of 288.1 g/mol . The density of this compound is estimated to be 1.665 g/cm3 . It has a melting point of 240-242ºC (dec.) (lit.) .

Wissenschaftliche Forschungsanwendungen

Clinical Use in Treating Sulfonylurea-Induced Hypoglycemia

Octreotide, a compound similar to Octafluoroadipamide, has been clinically tested for treating sulfonylurea-induced hypoglycemia. A case study demonstrated that subcutaneous octreotide effectively suppressed stimulated endogenous insulin secretion, preventing recurrent hypoglycemia without adverse effects. This suggests a significant role for octreotide in managing severe and refractory cases of sulfonylurea-induced hypoglycemia (Krentz et al., 1993).

Gastroenterological Disease Therapy

In the field of gastroenterology, the study of multicomponent agents like Octafit, which may include components similar to Octafluoroadipamide, is ongoing. These agents are being developed for the prevention and treatment of diseases like chronic hepatitis, gastric ulcers, and cholecystitis. The research shows that these agents may inhibit lipid oxidation and stabilize biological membranes, offering potential therapeutic benefits (Ferubko, 2020).

Treatment of Hepatorenal Syndrome

Another application is observed in treating type 1 hepatorenal syndrome (HRS) using a combination of medications, including octreotide. The administration of octreotide showed an impressive improvement in renal plasma flow, glomerular filtration rate, and urinary sodium excretion in patients with HRS. This study underlines the effectiveness and safety of octreotide in the treatment of type 1 HRS in cirrhotic patients (Angeli et al., 1999).

Role in Optical Coherence Tomography (OCT)

Optical coherence tomography, abbreviated as OCT (though not directly related to Octafluoroadipamide), has revolutionized various clinical specialties, including ophthalmology. It provides real-time information on tissue structure and function, assisting in diagnosing diseases, evaluating progression, and assessing response to therapy. This technology has broad applications in clinical research and manufacturing (Fujimoto & Swanson, 2016).

Safety And Hazards

Octafluoroadipamide is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety instructions include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . When heated to decomposition, it emits toxic fumes of Fí and NOx .

Eigenschaften

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURUIRNGAQISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310730
Record name Octafluoroadipamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octafluoroadipamide

CAS RN

355-66-8
Record name 355-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octafluoroadipamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5-Octafluorohexanediamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octafluoroadipamide
Reactant of Route 2
Octafluoroadipamide
Reactant of Route 3
Reactant of Route 3
Octafluoroadipamide
Reactant of Route 4
Octafluoroadipamide
Reactant of Route 5
Octafluoroadipamide
Reactant of Route 6
Octafluoroadipamide

Citations

For This Compound
6
Citations
JC Kissel, IA Titaley, DJ Muensterman… - … science & technology, 2023 - ACS Publications
… Nazaroff protocol also cautioned that their approach to permeability estimation performs poorly for compounds with log K ow < 0.01, which was true in the case of octafluoroadipamide …
Number of citations: 4 pubs.acs.org
A Kreutz, MS Clifton, WM Henderson, MG Smeltz… - Toxics, 2023 - mdpi.com
Concern over per- and polyfluoroalkyl substances (PFAS) has increased as more is learned about their environmental presence, persistence, and bioaccumulative potential. The limited …
Number of citations: 2 www.mdpi.com
R Daily, D Minakata - Environmental Science: Water Research & …, 2022 - pubs.rsc.org
Advanced reduction processes (ARPs) that generate reactive electrons in homogeneous solution and heterogeneous electrochemical or catalytic processes are effective in degrading …
Number of citations: 6 pubs.rsc.org
P Urben - 2017 - books.google.com
Bretherick's Handbook of Reactive Chemical Hazards, Eighth Edition presents the latest updates on the unexpected, but predictable, loss of containment and explosion hazards from …
Number of citations: 900 books.google.com
JR Ladd - 1949 - search.proquest.com
PURDUE UNIVERSITY Page 1 PURDUE UNIVERSITY THIS IS TO CERTIFY THAT THE THESIS PREPARED UNDER MY SUPERVISION by__________John Robert Ladd en title d …
Number of citations: 2 search.proquest.com
MS Falou - 1985 - search.proquest.com
This work describes the synthesis and characterisation of a number of bistrifluoromethylamino-oxy substituted aromatic and heterocyclic compounds, and an Investigation of the thermal …
Number of citations: 0 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.